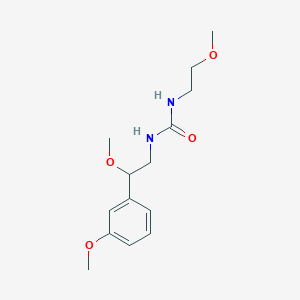
1-(2-Methoxy-2-(3-methoxyphenyl)ethyl)-3-(2-methoxyethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxy-2-(3-methoxyphenyl)ethyl)-3-(2-methoxyethyl)urea is a useful research compound. Its molecular formula is C14H22N2O4 and its molecular weight is 282.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Directed Lithiation and Substitution Reactions
Directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea shows the utility of similar compounds in organic synthesis, enabling high yields of substituted products. This process demonstrates the compound's role in facilitating the introduction of various functional groups, highlighting its versatility in chemical synthesis (Smith, El‐Hiti, & Alshammari, 2013).
Lossen Rearrangement in Synthesis
The Lossen rearrangement, facilitated by Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, provides a method for synthesizing ureas from carboxylic acids. This technique underlines the strategic use of urea derivatives in constructing complex molecules, offering a straightforward path to ureas and highlighting environmentally friendly and cost-effective methods (Thalluri, Manne, Dev, & Mandal, 2014).
Enzyme Inhibition by Urea Derivatives
Research into tetrahydropyrimidine-5-carboxylates, a class of cyclic urea derivatives, reveals their potential as enzyme inhibitors. These compounds show effective inhibition profiles against acetylcholinesterase and butyrylcholinesterase, enzymes relevant in neurodegenerative diseases. This application signifies the therapeutic potential of urea derivatives in medicinal chemistry and drug design (Sujayev et al., 2016).
Antitumor Activities and Docking Study
The synthesis and structure characterization of a compound similar to the one of interest, focusing on its antitumor activities, showcases the biomedical relevance of urea derivatives. The docking studies into CDK4 protein interactions provide insights into the molecular basis of its antitumor efficacy, demonstrating the compound's potential in cancer therapy (Hu et al., 2018).
Catalytic Synthesis Using Ion-exchange Membranes
The catalytic synthesis of dihydropyrimidinones using strong acidic ion-exchange membranes from urea and other reagents highlights the compound's role in green chemistry. This synthesis route emphasizes the efficiency and environmental benefits of using ion-exchange membranes in the production of urea derivatives, contributing to sustainable chemical processes (Shi Ting-ting, 2004).
Propiedades
IUPAC Name |
1-(2-methoxyethyl)-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4/c1-18-8-7-15-14(17)16-10-13(20-3)11-5-4-6-12(9-11)19-2/h4-6,9,13H,7-8,10H2,1-3H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZUUOHCGKLFJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC(C1=CC(=CC=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]benzimidazole](/img/structure/B2547703.png)
![(E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2547704.png)
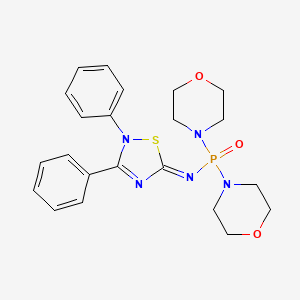

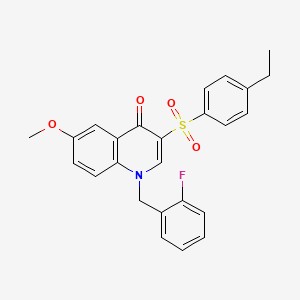
![5-[(4-Propylphenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2547713.png)
![6-[5-[2-(2-Fluorophenyl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2547714.png)
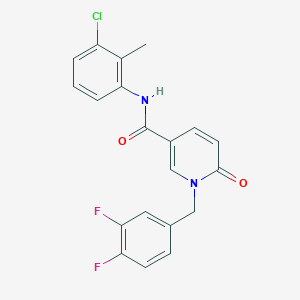

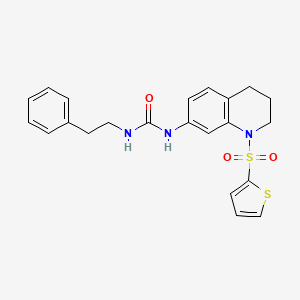
![3-Benzyl-1-[(3S)-piperidin-3-yl]urea](/img/structure/B2547721.png)
![N-(3-chloro-4-methoxyphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2547722.png)

![2-(4-chlorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2547724.png)
